5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid
Description
5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid (CAS No.: 886505-87-9) is a heterocyclic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol . It features a furan ring substituted at the 5-position with a (1-hydroxycyclohexyl)ethynyl group and a carboxylic acid moiety at the 2-position.
Properties
CAS No. |
886505-87-9 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-[2-(1-hydroxycyclohexyl)ethynyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15) |
InChI Key |
GDCAEFZYGLXTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(O2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The hydroxycyclohexyl group is then introduced via a Grignard reaction or similar organometallic approach. The final product is purified using techniques such as column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of 5-((1-Ketocyclohexyl)ethynyl)furan-2-carboxylic acid
Reduction: Formation of 5-((1-Hydroxycyclohexyl)ethyl)furan-2-carboxylic acid
Substitution: Formation of halogenated derivatives of the furan ring
Scientific Research Applications
5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to enzymes or receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Furan Carboxylic Acid Derivatives
Structural and Substituent Variations
The following table compares the molecular features of 5-((1-Hydroxycyclohexyl)ethynyl)furan-2-carboxylic acid with analogous compounds:
Key Observations :
- Substituent Complexity : The target compound’s (1-hydroxycyclohexyl)ethynyl group introduces steric bulk and hydrophobicity compared to simpler substituents like phenyl or hydroxymethyl.
- Functional Groups : All compounds share a carboxylic acid group at the 2-position, enabling hydrogen bonding and salt formation.
Physicochemical Properties
Solubility
- This compound: No direct solubility data available. However, its cyclohexyl group likely reduces aqueous solubility compared to polar derivatives.
- 5-(Nitrophenyl) Isomers : In propan-2-ol, solubility decreases with nitro group position: 4-nitro > 3-nitro > 2-nitro (based on thermodynamic studies) .
- 5-(Hydroxymethyl)-2-furancarboxylic acid : Density of 1.441 g/cm³ , suggesting moderate solubility in polar solvents .
Stability
- The ethynyl group in the target compound may confer reactivity in click chemistry or cross-coupling reactions, unlike saturated substituents (e.g., hydroxypentyl) .
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